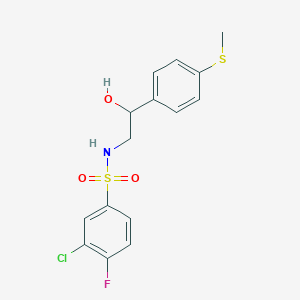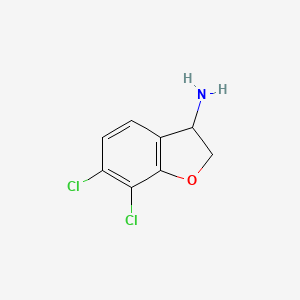
(4-Methylmorpholin-2-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methylmorpholin-2-yl)methanethiol” is a chemical compound with the CAS Number: 1508506-28-2 . It has a molecular weight of 147.24 .
Molecular Structure Analysis
The InChI code for “(4-Methylmorpholin-2-yl)methanethiol” is1S/C6H13NOS/c1-7-2-3-8-6 (4-7)5-9/h6,9H,2-5H2,1H3 . This code provides a specific representation of the molecular structure. Physical And Chemical Properties Analysis
“(4-Methylmorpholin-2-yl)methanethiol” has a molecular weight of 147.24 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.科学的研究の応用
Synthesis and Catalysis
One significant application of compounds related to (4-Methylmorpholin-2-yl)methanethiol involves their use in synthetic chemistry, particularly in the synthesis of thiobenzamides and derivatives through the Willgerodt-Kindler reaction. This reaction is facilitated under microwave heating and catalyzed by Montmorillonite K-10 in the presence of sulfur, morpholine, and aldehyde. The study by Agnimonhan et al. (2014) highlights that the reaction yields are improved under basic catalysis conditions, indicating the efficiency of (4-Methylmorpholin-2-yl)methanethiol derivatives in promoting these synthetic processes Agnimonhan et al., 2014.
Environmental Chemistry and Microbiology
In environmental chemistry and microbiology, the study by Moran et al. (2007) presents insights into the anaerobic oxidation of methane (AOM), where compounds similar to (4-Methylmorpholin-2-yl)methanethiol play a role in microbial consortia involving Archaea and sulfate-reducing bacteria. This process, involving methanethiol as a possible intermediate, underscores the compound's relevance in understanding methane's biogeochemical cycle and its conversion processes Moran et al., 2007.
Surface Science and Catalysis
The interaction of methanethiol with catalytic surfaces is crucial for applications in desulfurization processes and the synthesis of chemicals. Dvorak et al. (2001) investigated the reaction of methanethiol on ZnO surfaces, highlighting the compound's role in producing various gaseous products through C–S bond cleavage, which is fundamental in understanding catalytic reactions for environmental applications Dvorak et al., 2001.
Biogas Production
Kabir et al. (2013) explored the pretreatment effects of N-methylmorpholine-N-oxide (NMMO) on lignocelluloses for biogas production, demonstrating the utility of morpholine derivatives in enhancing methane yields from biomass. This research is indicative of the broader applications of morpholine derivatives in renewable energy technologies Kabir et al., 2013.
Chemical Sensing and Luminescence
Research into the luminescence properties of gold(I)-dithioether complexes, which could include (4-Methylmorpholin-2-yl)methanethiol derivatives, provides a basis for developing new materials for optical applications. Awaleh et al. (2008) synthesized and characterized a series of compounds for their luminescent properties, opening avenues for the application of such derivatives in sensing and luminescent materials Awaleh et al., 2008.
Safety and Hazards
特性
IUPAC Name |
(4-methylmorpholin-2-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-7-2-3-8-6(4-7)5-9/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJZEIBFVKVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylmorpholin-2-yl)methanethiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

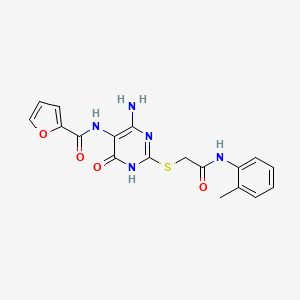

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2555983.png)
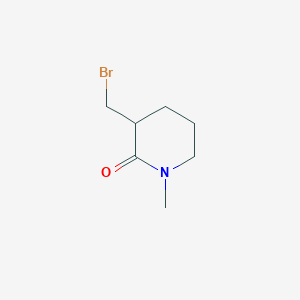
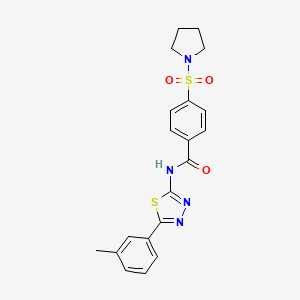
![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)
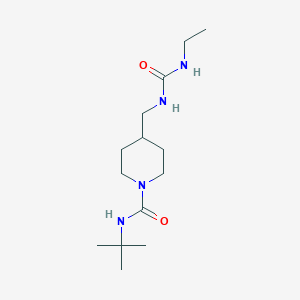

![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)
